Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Description
Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS: 1256809-63-8) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 3-position and a methyl ester at the 5-position. This compound, cataloged as QM-7477, is reported with 95% purity and is structurally related to bioactive molecules targeting kinase pathways or neurotransmitter receptors .
Properties
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-11-9-8(6)3-7(5-12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTGHSWVWZKGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylpyridine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-B]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[2,3-B]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-B]pyridine ring .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been investigated for its potential therapeutic applications:
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrole ring can enhance the selectivity and potency against specific cancer cell lines. This compound's structure allows it to interact with various biological targets involved in cancer progression .
Neuropharmacology
The compound has been evaluated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its ability to modulate receptor activity suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound serves as a building block for more complex molecules, including:
- Protein Degraders : It is utilized in the development of protein degraders, which are promising in targeted cancer therapies .
- Synthetic Cannabinoids : Variants of this compound have been explored for their pharmacological profiles as synthetic cannabinoids, which can have therapeutic benefits but also pose regulatory challenges due to their psychoactive properties .
Case Studies and Research Findings
Several case studies highlight the compound's applications:
Structure-Activity Relationship Studies
A study on the structure-activity relationship (SAR) of pyrrolopyridine derivatives revealed that specific substitutions on the pyrrole ring significantly influenced their biological activity, leading to the identification of more potent analogs for cancer treatment .
Pharmacological Characterization
Research characterizing the pharmacological effects of related compounds demonstrated that this compound could act as an agonist or antagonist at various receptors, depending on its structural modifications. This versatility makes it a valuable candidate for drug development .
Mechanism of Action
The mechanism of action of Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrrolo[2,3-b]pyridine scaffold allows for diverse substitutions that significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrrolo/Thieno Pyridine Derivatives
Key Observations:
4-Substituted derivatives (e.g., ATI-1777 intermediates) are critical for JAK inhibition, where the 4-position accommodates bulky groups like piperidine amines for target binding .
Ester vs. Acid :
- Methyl/ethyl esters (e.g., target compound) are often prodrugs, whereas carboxylic acid derivatives (e.g., 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) exhibit higher polarity and may require ester hydrolysis for activity .
Core Heterocycle: Thieno[2,3-b]pyridine analogs (e.g., ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate) replace the pyrrole nitrogen with sulfur, reducing basicity and altering metabolic stability. These compounds show cytotoxicity in multidrug-resistant cancers .
Biological Activity
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1256809-63-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS Number : 1256809-63-8
- InChI Key : HUOFVBYYMPMLBQ-UHFFFAOYSA-N
Biological Activity Overview
Pyrrolo[2,3-b]pyridine derivatives, including this compound, have been studied for various biological activities. These include:
-
Anticancer Activity
- Several studies indicate that pyrrolo[2,3-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising activity against ovarian and breast cancer cells. In vitro assays revealed moderate cytotoxicity with a favorable selectivity index towards cancer cells compared to non-cancerous cells .
-
Antimycobacterial Activity
- Research has demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit the growth of Mycobacterium tuberculosis. The derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values, with some compounds showing MIC values as low as 0.15 µM, indicating potent antimycobacterial properties .
- Neuroprotective Effects
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:
| Substituent | Effect on Activity |
|---|---|
| Methyl Group at Position 3 | Enhances anticancer activity |
| Carboxylate Group at Position 5 | Essential for binding affinity to target proteins |
| Variations in Aromatic Substituents | Influence cytotoxicity and selectivity towards cancer cells |
The presence of the methyl group at position 3 has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
- In Vitro Studies on Cancer Cell Lines
-
Antimycobacterial Testing
- In a series of experiments against Mycobacterium tuberculosis, derivatives were tested for their MIC values. The results indicated that modifications at specific positions significantly affected their antimycobacterial potency, with some derivatives outperforming traditional anti-tuberculosis drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
